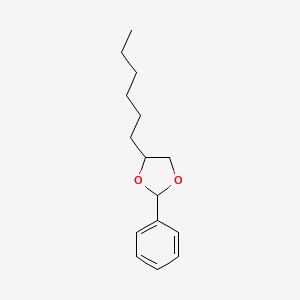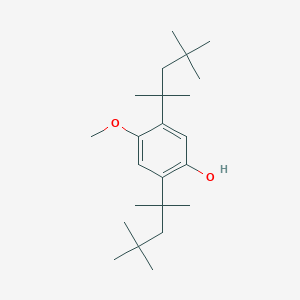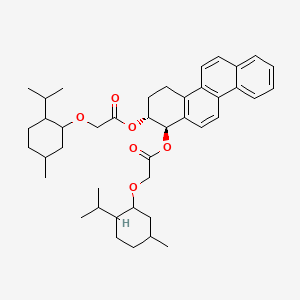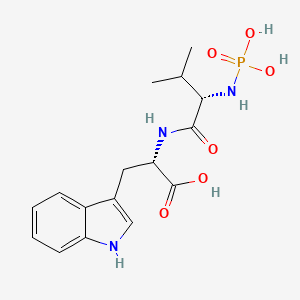
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one is a chiral compound belonging to the class of imidazolidinones. This compound is characterized by its two phenyl groups and two 4-methylphenyl groups attached to the imidazolidinone ring. The stereochemistry of the compound is defined by the (4S,5S) configuration, which plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with aniline to form the corresponding Schiff base, which is then cyclized with benzil in the presence of a suitable catalyst to yield the desired imidazolidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: The enantiomer of the compound with different stereochemistry.
1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one: A similar compound without specific stereochemistry.
1,3-bis(phenyl)-4,5-diphenylimidazolidin-2-one: Lacks the 4-methyl groups on the phenyl rings.
Uniqueness
The (4S,5S) configuration of (4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one imparts unique chiral properties, making it valuable in asymmetric synthesis and catalysis. Its specific arrangement of phenyl and 4-methylphenyl groups also contributes to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
76043-19-1 |
|---|---|
Molekularformel |
C29H26N2O |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(4S,5S)-1,3-bis(4-methylphenyl)-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C29H26N2O/c1-21-13-17-25(18-14-21)30-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)31(29(30)32)26-19-15-22(2)16-20-26/h3-20,27-28H,1-2H3/t27-,28-/m0/s1 |
InChI-Schlüssel |
TUDJOYCONLINDA-NSOVKSMOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2[C@H]([C@@H](N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(C(N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)








![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)


